molecular formula C10H11NO2S2 B14710353 1,3-Dithiane, 2-(4-nitrophenyl)- CAS No. 24588-74-7

1,3-Dithiane, 2-(4-nitrophenyl)-

Cat. No.: B14710353
CAS No.: 24588-74-7
M. Wt: 241.3 g/mol
InChI Key: LVGOSUIURNNECQ-UHFFFAOYSA-N
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Description

1,3-Dithiane, 2-(4-nitrophenyl)- is an organosulfur compound with the molecular formula C10H11NO2S2 It is a derivative of 1,3-dithiane, where one of the hydrogen atoms is replaced by a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dithiane, 2-(4-nitrophenyl)- can be synthesized through the reaction of 1,3-propanedithiol with 4-nitrobenzaldehyde in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 1,3-Dithiane, 2-(4-nitrophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiane, 2-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dithiane, 2-(4-nitrophenyl)- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dithiane, 2-(4-nitrophenyl)- is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity compared to its analogs. The nitro group enhances the compound’s ability to participate in redox reactions and can influence its behavior in various chemical environments .

Properties

CAS No.

24588-74-7

Molecular Formula

C10H11NO2S2

Molecular Weight

241.3 g/mol

IUPAC Name

2-(4-nitrophenyl)-1,3-dithiane

InChI

InChI=1S/C10H11NO2S2/c12-11(13)9-4-2-8(3-5-9)10-14-6-1-7-15-10/h2-5,10H,1,6-7H2

InChI Key

LVGOSUIURNNECQ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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